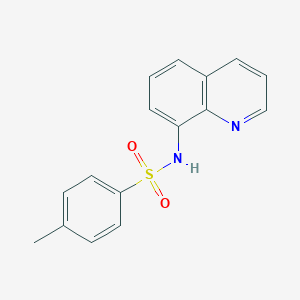

8-(Tosylamino)quinoline

説明

Significance of Quinolines in Contemporary Chemical Sciences

Quinoline (B57606), a heterocyclic aromatic compound consisting of a fused benzene (B151609) and pyridine (B92270) ring, is considered a "privileged scaffold" in medicinal chemistry and materials science. orientjchem.orgbohrium.comnih.gov This designation stems from the quinoline nucleus's widespread presence in a vast number of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. orientjchem.orgbohrium.comjddtonline.info Its derivatives have been extensively investigated and developed as therapeutic agents with anti-malarial, anti-cancer, anti-inflammatory, antibacterial, and antiviral properties. orientjchem.orgbohrium.comnih.govjddtonline.info The unique chemical structure of quinoline allows for functionalization at various positions, enabling chemists to fine-tune the molecule's steric and electronic properties to achieve desired biological or material functions. orientjchem.org This versatility makes the quinoline framework a critical building block in the design and synthesis of novel, potent molecules for a wide array of applications in drug discovery and beyond. nih.govjddtonline.info

Historical Context of 8-Aminoquinoline (B160924) Derivatives in Chemical Synthesis

The 8-aminoquinoline moiety is a classic and fundamentally important structure in chemistry. Historically recognized for its potent antimalarial properties, its role has significantly evolved. unimi.it In the realm of coordination chemistry, 8-aminoquinoline and its derivatives are valued as bidentate chelating ligands, capable of forming stable complexes with a variety of metal ions due to the two nitrogen donor atoms. unimi.itarkat-usa.org

A major advancement in modern synthetic organic chemistry has been the development of C-H bond activation, a powerful strategy for creating complex molecules in an efficient and atom-economical manner. In this context, 8-aminoquinoline has become one of the most powerful bidentate directing groups. uohyd.ac.innih.govnih.gov Attached to a substrate, it positions a transition metal catalyst in close proximity to a specific C-H bond, enabling its selective cleavage and functionalization. chemrxiv.orgmdpi.com This directed approach has revolutionized the synthesis of complex organic molecules, and while highly effective, has also spurred research into methods for the mild cleavage of the robust amide bond formed with the directing group. nih.gov The N-tosylated derivative, 8-(Tosylamino)quinoline, retains this crucial directing ability while modifying the electronic and steric properties of the directing group.

Scope and Research Trajectories of this compound

The introduction of a tosyl group to the 8-amino position of quinoline creates this compound, a compound with a rich and expanding research profile. This modification not only preserves the critical chelating and directing properties of the parent amine but also imparts unique characteristics that are actively being explored.

Current research on this compound is multifaceted, with significant findings in medicinal chemistry, catalysis, and analytical chemistry.

Medicinal Chemistry and Chemical Biology: A substantial body of research has investigated the biological activities of this compound. Studies have shown it to be a potent inhibitor of macrophage-mediated inflammatory responses. nih.govnih.gov It effectively suppresses the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E2 (PGE₂). nih.govnih.govresearchgate.net Mechanistic investigations revealed that these anti-inflammatory effects are achieved through the inhibition of the Akt/NF-κB signaling pathway. nih.govnih.govresearchgate.net

Furthermore, this compound has demonstrated significant anti-cancer properties. ingentaconnect.comnih.gov Research has shown it can suppress the proliferation of various cancer cell lines and induce apoptosis (programmed cell death). researchgate.netingentaconnect.comnih.govresearchgate.net Its mode of action involves targeting key cellular signaling pathways, specifically the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for tumor progression. ingentaconnect.comnih.gov The compound has also been observed to inhibit cell migration and the formation of new blood vessels, both critical processes in cancer metastasis. ingentaconnect.comnih.gov

| Cell Line | Biological Activity | IC50 Value (µM) | Reference |

| RAW264.7 Macrophages | Suppression of NO, TNF-α, PGE₂ | 1-5 | nih.govresearchgate.net |

| C6, A431, HeLa, MDA-MB-231 | Suppression of Proliferation | 10-30 | researchgate.netingentaconnect.comnih.gov |

Coordination Chemistry and Catalysis: The chelating nature of the this compound ligand has been utilized in the synthesis of novel organometallic complexes. For instance, it has been used to create cycloaurated gold(III) complexes. waikato.ac.nz These N,N' coordinated complexes are of interest in the development of new catalysts and metallodrugs, although they have shown different stability profiles compared to related C,N systems. waikato.ac.nz

Analytical Probes: The compound has been employed as a selective fluorescent probe for the detection of zinc ions (Zn²⁺). smolecule.com The quinoline structure can exhibit enhanced fluorescence upon binding to specific metal ions, a property that can be harnessed to create sensors for biological and environmental monitoring. smolecule.comresearchgate.net

The future research directions for this compound are aimed at both deepening the fundamental understanding of its chemical behavior and expanding its practical applications.

Lead Compound Optimization: Based on its potent anti-inflammatory and anti-cancer activities, this compound is considered a promising lead compound for the development of novel therapeutic agents. nih.govingentaconnect.comnih.gov Emerging research focuses on synthesizing derivatives and structural analogues to optimize its efficacy, selectivity, and pharmacological properties, while further elucidating its interactions with biological targets like the PI3K/PDK1/Akt signaling machinery. nih.govingentaconnect.com

Advanced Mechanistic Elucidation: While the inhibitory effects of this compound on signaling pathways like NF-κB and Akt are established, advanced mechanistic studies are underway to pinpoint its precise molecular targets. researchgate.netingentaconnect.com Understanding the exact binding interactions and downstream effects is crucial for rational drug design and for uncovering new potential applications.

Development of Novel Synthetic Methodologies: The core structure of this compound makes it a valuable platform for synthesizing new, complex heterocyclic systems. researchgate.net Its role as a directing group continues to be explored in the context of novel C-H activation and functionalization reactions. uohyd.ac.innih.gov Furthermore, its use in atroposelective synthesis, for constructing axially chiral N-heterobiaryls, highlights its potential in advanced, stereocontrolled chemical transformations. rsc.orgresearchgate.net

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-methyl-N-quinolin-8-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-12-7-9-14(10-8-12)21(19,20)18-15-6-2-4-13-5-3-11-17-16(13)15/h2-11,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSMKPYXVUIWTCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065031 | |

| Record name | Benzenesulfonamide, 4-methyl-N-8-quinolinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10304-39-9 | |

| Record name | 8-(p-Toluenesulfonylamino)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10304-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(4-Tolylsulfonylamino)quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010304399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-p-Tosylaminoquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-methyl-N-8-quinolinyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 4-methyl-N-8-quinolinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonamide, 4-methyl-N-8-quinolinyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Development Involving 8 Tosylamino Quinoline

Strategies for the Preparation of 8-(Tosylamino)quinoline

The synthesis of this compound can be achieved through several routes, with the most common being the direct tosylation of the parent amine. Alternative strategies often involve the modification of a pre-existing quinoline (B57606) core.

Direct Tosylation of 8-Aminoquinoline (B160924)

The most straightforward approach for the synthesis of this compound is the direct N-tosylation of 8-aminoquinoline. This reaction typically involves the treatment of 8-aminoquinoline with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The base plays a crucial role in scavenging the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the product. Pyridine (B92270) is a commonly employed base and can also serve as the solvent for this transformation.

While specific yields for the direct tosylation of 8-aminoquinoline are not always explicitly reported in the context of broader synthetic studies, the tosylation of amino groups is generally a high-yielding reaction. For instance, the tosylation of various amino alcohols to form N-tosyl aziridines in a one-pot procedure has been reported with good to excellent yields, highlighting the efficiency of the tosylation step under basic conditions nih.gov. The reaction conditions for the direct tosylation of 8-aminoquinoline are typically mild, often proceeding at room temperature.

Table 1: Representative Conditions for Direct Tosylation of Amines

| Amine Substrate | Tosylating Agent | Base/Catalyst | Solvent | Temperature | Yield (%) |

| 8-Aminoquinoline | p-Toluenesulfonyl chloride | Pyridine | Pyridine | Room Temperature | High (qualitative) |

| 2-Aminoethanol | p-Toluenesulfonyl chloride | Potassium hydroxide | Water/Dichloromethane | Room Temperature | Good |

| Higher substituted amino alcohols | p-Toluenesulfonyl chloride | Potassium carbonate | Acetonitrile | Room Temperature | Good |

Alternative Synthetic Routes to the this compound Scaffold

Beyond direct tosylation, alternative strategies for the synthesis of the this compound scaffold can be envisaged through modern cross-coupling methodologies, although direct applications to this specific compound are less commonly documented. These methods are particularly useful when the starting materials are more readily available or when specific substitution patterns are desired.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. In principle, this compound could be synthesized by coupling 8-haloquinoline (e.g., 8-bromoquinoline (B100496) or 8-chloroquinoline) with p-toluenesulfonamide (B41071) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base wikipedia.orgorganic-chemistry.org. This method offers a versatile approach, as a wide range of substituted aryl halides and sulfonamides are compatible with the reaction conditions.

Another classical method that could be adapted is the Ullmann condensation . This copper-catalyzed reaction has long been used for the formation of C-N bonds and typically involves the coupling of an aryl halide with an amine or amide at elevated temperatures wikipedia.orgmdpi.com. The synthesis of this compound via an Ullmann-type reaction would involve reacting an 8-haloquinoline with p-toluenesulfonamide in the presence of a copper catalyst. While traditional Ullmann reactions often require harsh conditions, modern modifications with soluble copper catalysts and ligands have made this transformation more practical.

Furthermore, the synthesis of derivatives such as 4-chloro-8-tosyloxyquinoline has been reported, which can then undergo nucleophilic substitution reactions to introduce various functionalities, potentially including a protected amino group that could be later tosylated organic-chemistry.orgnih.gov.

This compound as a Precursor in Organic Synthesis

The this compound moiety is not only a synthetic target but also a valuable precursor for the construction of more complex molecular architectures. Its ability to act as a directing group and its presence in synthetically versatile quinoline systems make it a key component in various synthetic strategies.

Incorporation into Complex Heterocyclic Systems

The this compound scaffold has been utilized as a key building block in the synthesis of fused heterocyclic systems. For instance, derivatives of this compound have been employed in the construction of complex pyrimido[4,5,6-ij] organic-chemistry.orgorganic-chemistry.orgnaphthyridine structures. These polycyclic aromatic compounds are of interest due to their potential biological activities. The synthesis often involves multi-step sequences where the pre-functionalized quinoline core is elaborated to form the final heterocyclic system.

Role in Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient processes that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. The Povarov reaction, a type of aza-Diels-Alder reaction, is a well-known MCR for the synthesis of tetrahydroquinoline derivatives. A highly diastereoselective [4+2] annulation of ortho-tosylaminophenyl-substituted para-quinone methides with cyanoalkenes has been reported for the efficient synthesis of 4-aryl-substituted tetrahydroquinolines wikipedia.org. This reaction proceeds in high yields and with excellent diastereoselectivities, demonstrating the utility of the tosylamino-substituted aromatic core in facilitating complex MCRs wikipedia.org. Although this example does not start directly with this compound, it highlights the role of the N-tosylaminoaryl moiety as a key component in the synthesis of complex quinoline derivatives via MCRs.

Table 2: Diastereoselective Synthesis of Tetrahydroquinolines via [4+2] Annulation

| ortho-Tosylaminophenyl-p-QM | Cyanoalkene | Yield (%) | Diastereomeric Ratio (dr) |

| Substituted derivative 1a | Dicyanoalkene 2a | 96 | >20:1 |

| Substituted derivative 1j | Dicyanoalkene 2j | 96 | >20:1 |

| Substituted derivative 1o | Dicyanoalkene 2o | 91 | >20:1 |

Data sourced from a study on the [4+2] annulation of ortho-tosylaminophenyl-substituted p-quinone methides wikipedia.org.

Catalytic Approaches in this compound Synthesis

Catalytic methods offer efficient and selective routes for the synthesis of N-arylsulfonamides, including this compound. Transition metal catalysis, in particular, has been instrumental in developing milder and more general protocols.

As mentioned in the context of alternative synthetic routes, palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are prominent catalytic methods for the formation of the C-N bond in this compound. These reactions have been extensively developed for the synthesis of a wide array of N-aryl and N-heteroaryl sulfonamides wikipedia.orgorganic-chemistry.orgmdpi.com.

Furthermore, the 8-aminoquinoline moiety itself is a powerful directing group in transition metal-catalyzed C-H functionalization reactions. This property can be exploited in catalytic syntheses involving the quinoline core. For instance, nickel-catalyzed regioselective C-5 halogenation of 8-aminoquinoline derivatives has been reported nih.gov. Such functionalized quinolines can then serve as precursors for further transformations, including the introduction of the tosylamino group. A simple and mild protocol for the copper(I)-mediated sulfonylation of 8-aminoquinoline amides with sulfonyl chlorides has also been developed, affording the desired products in moderate to good yields nih.gov. This reaction proceeds in air and exhibits excellent substrate tolerance, offering a direct catalytic route to related sulfonamide structures nih.gov.

Table 3: Catalytic Methods for N-Arylsulfonamide Synthesis

| Catalytic System | Reaction Type | Key Features |

| Palladium/Phosphine Ligand | Buchwald-Hartwig Amination | Mild conditions, broad substrate scope. wikipedia.orgorganic-chemistry.org |

| Copper/Ligand | Ullmann Condensation | Cost-effective metal, suitable for large-scale synthesis. wikipedia.orgmdpi.com |

| Copper(I) | Sulfonylation of Amides | Proceeds in air, good functional group tolerance. nih.gov |

| Nickel(II) | C-H Halogenation | Regioselective functionalization of the quinoline core. nih.gov |

Metal-Catalyzed Processes

The application of this compound and related amides as directing groups in transition metal-catalyzed reactions represents a significant advance in C-H functionalization. This strategy allows for the construction of new carbon-carbon and carbon-heteroatom bonds with high regioselectivity, primarily at the C5 position of the quinoline ring. Various metals, including palladium, nickel, and rhodium, have been successfully employed to catalyze these transformations.

The general mechanism involves the formation of a cyclometalated intermediate, where the metal catalyst coordinates to both the quinoline nitrogen and the amide nitrogen. This coordination brings the metal center in close proximity to the C-H bonds of the substrate, facilitating their cleavage and subsequent functionalization. The robustness of the tosylamide bond ensures its stability under a range of reaction conditions. Research has demonstrated that this directing group strategy is compatible with a wide array of coupling partners, leading to diverse molecular structures.

Table 1: Overview of Metal-Catalyzed Reactions Using 8-Amidoquinoline Directing Groups This table provides representative examples of the types of transformations enabled by the 8-amidoquinoline scaffold, of which this compound is a key example.

| Catalyst System | Reaction Type | Coupling Partner | Key Features |

| Palladium (Pd) | C(sp²)−H Arylation | Aryl Halides | Forms biaryl linkages; high functional group tolerance. |

| Nickel (Ni) | C(sp³)−H Arylation | Aryl Iodides | Enables functionalization of unactivated alkyl groups. |

| Rhodium (Rh) | C(sp³)−H Acetoxylation | Acetic Anhydride | Introduces an oxygen functional group at a C(sp³) center. |

| Ruthenium (Ru) | C(sp³)−H Monoarylation | Arylboronic Acids | Provides chemoselective arylation of methyl groups. |

| Copper (Cu) | C−H Amination | Amines | Facilitates the formation of C-N bonds. |

Organocatalytic Transformations

While metal-catalyzed processes dominate the reaction development involving the 8-amidoquinoline scaffold, organocatalysis offers a complementary, metal-free approach. Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid catalysts capable of activating substrates for asymmetric transformations.

One notable application involves the asymmetric transfer hydrogenation of quinoline derivatives. For instance, research has shown that chiral phosphoric acids can effectively catalyze the reduction of N-(2-alkylquinolin-3-yl)-4-methylbenzenesulfonamides. In these reactions, a Hantzsch ester serves as the hydrogen source, and the CPA orchestrates the enantioselective transfer of a hydride to the quinoline ring. The tosyl group plays a crucial role in this process, as it can be readily removed after the reaction without loss of optical purity, yielding valuable chiral amine products. This demonstrates the potential for organocatalytic methods to be applied to tosylamino-substituted quinolines for the synthesis of enantiopure compounds.

Table 2: Example of Chiral Phosphoric Acid Catalysis on a Quinoline Sulfonamide

| Substrate | Catalyst | Hydrogen Source | Product Type | Enantiomeric Excess (ee) |

| N-(2-Arylquinolin-3-yl)sulfonamide | Chiral Phosphoric Acid | Hantzsch Ester | Chiral Tetrahydroquinoline | Up to 99% |

| N-(2-Butylquinolin-3-yl)sulfonamide | Chiral Phosphoric Acid | Hantzsch Ester | Chiral Tetrahydroquinoline | Moderate |

Innovative Synthetic Applications

The unique structural features of this compound make it a valuable precursor for the synthesis of more complex and stereochemically rich molecules. Its applications in creating axially chiral systems and as a potential starting point for fused polycyclic frameworks are of significant interest.

Access to Axially Chiral Quinoline Derivatives

Axial chirality, arising from restricted rotation around a single bond, is a key feature in many privileged ligands and biologically active molecules. The introduction of a sterically demanding substituent, such as a tosylamino group, at the C8-position of a quinoline ring that is part of a biaryl system can create a significant barrier to rotation, giving rise to stable atropisomers.

An elegant strategy to obtain enantiopure axially chiral quinolines is through kinetic resolution. Asymmetric transfer hydrogenation, catalyzed by chiral organocatalysts like CPAs, has proven effective for this purpose. nih.gov In this process, a racemic mixture of an axially chiral 8-substituted quinoline derivative is subjected to hydrogenation. The chiral catalyst preferentially reacts with one enantiomer over the other, allowing for the separation of the fast-reacting enantiomer (in its reduced form) from the slow-reacting enantiomer (in its unreacted form). This method provides simultaneous access to two distinct, enantiomerically enriched axially chiral scaffolds, highlighting a powerful application of catalysis in stereoselective synthesis. nih.govbeilstein-journals.org

Table 3: Kinetic Resolution of Axially Chiral Quinolines

| Method | Catalyst Type | Outcome | Selectivity Factor (s) |

| Asymmetric Transfer Hydrogenation | Chiral Phosphoric Acid | Separation of enantiomers | Up to 209 |

Synthesis of Fused Tetracyclic Quinoline Frameworks

Fused tetracyclic systems that incorporate a quinoline nucleus are important structural motifs in many natural products and pharmaceuticals. nih.gov The synthesis of these complex frameworks often relies on intramolecular cyclization reactions to construct the additional rings. While specific examples detailing the direct intramolecular cyclization of this compound itself to form a tetracycle are not prominently featured in the literature, the strategic placement of functional groups on the quinoline core is a common approach.

General synthetic strategies often involve the construction of a precursor that contains both the quinoline moiety and a reactive tether. nih.govniscpr.res.in This tether can then undergo an intramolecular reaction, such as a Friedel-Crafts acylation or a Pictet-Spengler reaction, to form a new ring fused to the quinoline system. For example, a common method involves the diazotization of a 3-(2-aminoaryl)quinolin-2-amine, which then undergoes intramolecular cyclization to afford 6H-indolo[2,3-b]quinolines. nih.gov Another approach involves the intramolecular cyclization of an enaminone intermediate derived from a 2-(2-acetylphenyl) substituted precursor. nih.gov These established methodologies suggest that a suitably functionalized derivative of this compound could potentially serve as a precursor for the assembly of novel fused tetracyclic systems.

Reactivity and Mechanistic Investigations of 8 Tosylamino Quinoline

C-H Activation and Functionalization Mediated by 8-(Tosylamino)quinoline Analogues

The strategic functionalization of otherwise inert C-H bonds is a cornerstone of modern synthetic chemistry, offering an atom- and step-economical approach to complex molecules. mdpi.com Analogues of this compound have proven to be instrumental in directing transition metals to specific C-H bonds within the quinoline (B57606) ring system and beyond.

Directing Group Properties in Transition Metal Catalysis

The 8-aminoquinoline (B160924) moiety and its derivatives, including this compound, are powerful bidentate directing groups in transition metal-catalyzed C-H activation. uohyd.ac.innih.gov The nitrogen atom of the quinoline ring and the nitrogen of the amino or amido group chelate to the metal center, forming a stable five-membered metallacyclic intermediate. This chelation assistance brings the metal catalyst into close proximity to specific C-H bonds, facilitating their cleavage and subsequent functionalization. mdpi.com

This directing group strategy overcomes the inherent reactivity patterns of the quinoline ring, allowing for functionalization at positions that are not electronically favored. mdpi.com While challenging to cleave in some cases, the robust amide bond of the 8-aminoquinoline directing group has been the subject of methods developed for its removal, enhancing the synthetic utility of this approach. nih.gov

Regioselective Functionalization of Quinoline Rings

The use of directing groups is a key strategy to circumvent the typical regioselectivity rules in the C-H functionalization of quinolines. mdpi.com The 8-aminoquinoline scaffold and its derivatives have been successfully employed to direct functionalization to various positions of the quinoline core. For instance, a metal-free protocol has been established for the geometrically challenging C5-H halogenation of a range of 8-substituted quinoline derivatives, showcasing high regioselectivity. rsc.orgsemanticscholar.org This method provides an economical route to halogenated quinolines with broad functional group tolerance. rsc.orgsemanticscholar.org

Furthermore, Ru(II)-catalyzed C-H arylation of quinoline N-oxides with arylboronic acids has been shown to regioselectively yield 8-arylquinolines. nih.gov In this process, the Ru(II) catalyst not only facilitates the distal C-H activation but also the in-situ deoxygenation of the resulting arylated quinoline N-oxide. nih.gov The formation of a quinoline N-oxide coordinated ruthenium adduct is a key intermediate in this transformation. nih.gov

The table below summarizes the regioselective functionalization of quinoline derivatives.

| Catalyst/Reagent | Substrate | Position Functionalized | Product | Yield (%) | Reference |

| Trihaloisocyanuric acid | 8-Substituted quinolines | C5 | C5-Halogenated quinolines | Good to Excellent | rsc.orgsemanticscholar.org |

| Ru(II) catalyst | Quinoline N-oxide | C8 | 8-Arylquinolines | Up to 52% | nih.gov |

| Pd(OAc)₂ | Quinoline N-oxide | C2 | 2-Arylquinoline | 56% | mdpi.com |

Mechanistic Studies of C-H Activation Pathways

Mechanistic investigations into C-H activation directed by 8-aminoquinoline derivatives have provided valuable insights into the catalytic cycle. For Ni-catalyzed C(sp³)–H arylation, studies have identified paramagnetic Ni(II) species as being involved in the key C-H activation step. chemrxiv.org The base used in these reactions can significantly impact catalytic performance, with NaOtBu showing improved results over the more commonly used Na₂CO₃. chemrxiv.org

The general mechanism for transition metal-catalyzed C-H functionalization of quinoline involves the initial coordination of the metal to the quinoline derivative, followed by C-H activation (metalation and deprotonation) to form an organometallic species. mdpi.com This C-H activation can proceed through various pathways, including oxidative addition, concerted metalation-deprotonation (CMD), or sigma-bond metathesis, depending on the metal and reaction conditions. mdpi.com

In the case of Ni-catalyzed C(sp³)–H functionalization, a Ni(II) complex, Ni([AQpiv]-κN,N)₂, has been isolated and shown to undergo C-H activation at elevated temperatures in the presence of a phosphine (B1218219) ligand to form a cyclometalated Ni(II) complex. chemrxiv.org This cyclometalated species then reacts with an aryl halide, likely through a concerted oxidative addition mechanism, to form the C-C bond and regenerate the active catalyst. chemrxiv.org

Annulation Reactions Involving this compound Derivatives

Annulation reactions, which involve the formation of a new ring, are powerful tools for the construction of polycyclic aromatic and heterocyclic systems. Derivatives of this compound have been utilized as key building blocks in both intermolecular and intramolecular annulation strategies.

Intermolecular Annulation Strategies

Intermolecular annulation reactions offer a convergent approach to complex quinoline-based structures. A notable example is the metal-free, one-pot annulation reaction of substituted indoles with 1-(2-tosylaminophenyl)-ketones. rsc.org This reaction, promoted by molecular iodine and a base, proceeds through the activation of the C-2 and C-3 positions of the indole, followed by reaction with the 1-(2-tosylaminophenyl)-ketone to afford polyfunctionalized indolo[2,3-b]quinolines in moderate to excellent yields. rsc.org

The proposed mechanism involves the electrophilic addition of an iodonium (B1229267) ion to the indole, followed by amination with the 1-(2-tosylaminophenyl)-ketone and subsequent elimination and cyclization steps to form the tetracyclic product. rsc.org Another strategy involves a paired electrolysis-enabled cascade annulation for the synthesis of highly functionalized quinoline-substituted bioactive molecules from isatins, alkynes, and hydroxy-containing biomolecules. nih.gov

Intramolecular Cyclization Pathways

Intramolecular cyclization reactions of this compound derivatives provide an efficient route to fused quinoline systems. For instance, the iodine-mediated cyclization of certain tosylamino derivatives proceeds with complete regioselectivity via a 6-endo-dig pathway, leading to 3-iodoquinoline (B1589721) derivatives after aromatization and loss of the tosyl group. biointerfaceresearch.com

Another example is the intramolecular cyclization of N-(2-acetylphenyl)-1H-isoindole-1,3(2H)-dione with DMF-DMA, which, after an initial condensation, undergoes cyclization to form an isoindolo[2,1-a]quinoline-5,11-dione. rsc.org Similarly, diazotization of 3-(2-aminoaryl)quinolin-2-amines followed by intramolecular cyclization under acidic conditions yields tetracyclic 6H-indolo-[2,3-b]quinolines. rsc.org

The table below provides examples of intramolecular cyclization reactions.

| Starting Material | Reagent/Condition | Product | Yield (%) | Reference |

| Tosylamino derivative with alkyne | Iodine | 3-Iodoquinoline derivative | Excellent | biointerfaceresearch.com |

| N-(2-acetylphenyl)-1H-isoindole-1,3(2H)-dione | DMF-DMA, refluxing toluene | Isoindolo[2,1-a]quinoline-5,11-dione | 93% | rsc.org |

| 3-(2-Aminoaryl)quinolin-2-amine | Diazotization, acidic conditions | 6H-Indolo[2,3-b]quinoline | 54-79% | rsc.org |

| 1-(2-Bromobenzyl)-7-chloroquinolin-4(1H)-one | PdBr₂, AcOK, DMA | 2-Chloro-isoindolo[2,1-a]quinoline-5(11H)-one | 62% | rsc.org |

Rearrangement Reactions of this compound Scaffolds

Rearrangement reactions offer powerful synthetic routes to modify molecular frameworks, potentially leading to novel heterocyclic systems. The this compound structure possesses functionalities that could, under specific conditions, undergo skeletal reorganization.

While specific studies on the acid-catalyzed rearrangement of this compound are not extensively documented, the behavior of analogous quinoline systems provides a basis for predicting its reactivity. In an acidic environment, the initial step would likely be the protonation of the quinoline nitrogen, forming a quinolinium ion. researchgate.net This protonation enhances the electrophilicity of the quinoline ring system.

In related heterocyclic systems, acid catalysis facilitates significant molecular reorganizations, such as the Pinacol rearrangement, which proceeds through carbocation intermediates. msu.edu For instance, the acid-catalyzed rearrangement of 8-(cycloalkenyloxy)quinolines involves complex cyclizations and rearrangements that are highly dependent on the structure of the substrate. researchgate.netresearchgate.net It is plausible that under strong acidic conditions, the this compound scaffold could undergo rearrangements initiated by protonation, potentially involving the tosyl group as a leaving group or participation from the quinoline ring. The stability of any resulting intermediates, influenced by the aromatic quinoline ring, would be a critical factor in directing the reaction pathway. researchgate.net A proposed general mechanism could involve the formation of a cationic intermediate, followed by a 1,2-shift, a common feature in acid-catalyzed rearrangements. msu.edu

Recent research in 2025 has highlighted the use of Brønsted acids to catalyze multicomponent reactions of quinoline N-oxides, leading to cyclization and a sequence of rearrangements to form unique indolines and other nitrogen-containing heterocycles. nih.gov This demonstrates the quinoline core's susceptibility to skeletal editing under acidic conditions, a principle that could potentially be applied to derivatives like this compound.

Thermal and photochemical conditions provide the energy required to overcome activation barriers for rearrangements that are not feasible under other conditions. Thermal rearrangements have been observed in related quinoline ethers, where allyl groups migrate upon heating. researchgate.net

Photochemical activation offers distinct reaction pathways. The quinoline ring system can be excited to a triplet state (T1), where it behaves like a diradical, enabling stepwise radical cycloadditions. nih.gov Studies on the photochemical cycloaddition of quinolines with alkenes reveal that the reaction proceeds via excited-state intermediates. nih.gov This suggests that irradiation of this compound could initiate intramolecular rearrangements or cycloadditions if a suitable reacting partner is present. The mechanism would likely involve the formation of an excited-state complex, followed by radical bond formation and subsequent reorganization to the final product. The regioselectivity of such reactions is highly sensitive to solvent polarity and the substitution pattern on the quinoline ring. nih.gov

Electrophilic and Nucleophilic Reactivity Profiles

The reactivity of this compound is dictated by the combined electronic properties of the quinoline bicyclic system and the appended tosylamino group.

The quinoline ring is a weak tertiary base (1-aza-naphthalene) that can undergo both electrophilic and nucleophilic substitution reactions. tandfonline.comorientjchem.org Its reactivity is analogous to both pyridine (B92270) and benzene (B151609). tandfonline.comorientjchem.org The nitrogen atom makes the pyridine ring electron-deficient, while the benzene ring retains its aromatic character.

In electrophilic substitution reactions, the benzene portion of the quinoline ring is more reactive than the pyridine part. Substitution occurs preferentially at the C5 and C8 positions. orientjchem.org This inherent selectivity is crucial in directing the functionalization of the quinoline scaffold.

The position of substituents on the quinoline ring significantly impacts reaction selectivity, as demonstrated in Lewis acid-catalyzed photochemical cycloadditions. The regiochemical outcome, defined by the order of bond formation, can be tuned by the placement of substituents. nih.gov

| Substituent Position | Favored Product Type | Rationale |

|---|---|---|

| Pyridine Ring (e.g., C2, C4) | 8-to-5 Product | Electronic influence of the nitrogen atom and substituent directs the initial bond formation to C8. |

| C5 or C7 on Phenyl Ring | 8-to-5 Product | Substituent effects on the phenyl ring maintain the preference for initial attack at the C8 position. |

| C6 or C8 on Phenyl Ring | 5-to-8 Product | Steric or electronic effects of substituents at these positions favor initial bond formation at C5. |

This tunable selectivity underscores the quinoline moiety's central role in governing the outcome of complex reactions, making it a valuable template in medicinal chemistry and materials science. nih.gov

The tosylamino group [-NH-S(=O)₂-C₆H₄-CH₃] significantly modulates the electronic properties and reactivity of the quinoline ring to which it is attached. The tosyl (p-toluenesulfonyl) group is strongly electron-withdrawing, which decreases the electron density on the nitrogen atom of the amino group and, by extension, influences the quinoline system.

The presence of the tosylamino group at the C8 position is directly linked to the compound's significant biological activity. nih.govnih.gov It is critical for the inhibition of inflammatory pathways, such as the NF-κB signaling cascade, and for its anti-tumor effects, which are mediated through the targeting of pathways like the phosphoinositide-3-kinase (PI3K)/Akt pathway. nih.govnih.govnih.gov This biological reactivity is a direct manifestation of the electronic influence of the tosylamino group on the molecule's ability to interact with specific protein targets. For example, this compound has been shown to suppress the production of inflammatory mediators and inhibit the proliferation of various cancer cell lines. nih.govnih.govresearchgate.net

| Cell Line | Cancer Type | Reported IC50 Range (µM) |

|---|---|---|

| C6 | Glioma | 10 - 30 |

| A431 | Epidermoid Carcinoma | 10 - 30 |

| HeLa | Cervical Cancer | 10 - 30 |

| MDA-MB-231 | Breast Cancer | 10 - 30 |

The tosylamino substituent, therefore, acts as a key modulator of both the chemical and biological reactivity profile of the this compound molecule.

Coordination Chemistry and Metalloligand Design with 8 Tosylamino Quinoline

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 8-(Tosylamino)quinoline typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The deprotonation of the weakly acidic N-H proton of the tosylamino group is often facilitated by a base or the reaction conditions to yield a neutral metal complex.

While the coordination chemistry of many 8-aminoquinoline (B160924) derivatives is well-documented, specific studies on this compound with a wide range of transition metals are not extensively reported. However, research on closely related analogues provides significant insight.

Cobalt: Detailed studies on the synthesis and characterization of cobalt complexes specifically with this compound are not prominent in the surveyed literature. However, cobalt complexes have been effectively used to catalyze the synthesis of the quinoline (B57606) core structure itself from other precursors rsc.orgresearchgate.net.

Zinc: The coordination of this compound derivatives with zinc(II) has been investigated, primarily due to their fluorescent properties. A well-studied example is 6-methoxy-8-p-toluenesulfonamido-quinoline (TSQ), a fluorescent probe for zinc. TSQ reacts with zinc ions to form a stable, highly fluorescent complex nih.gov. The addition of zinc to TSQ leads to the formation of a Zn(TSQ)₂ complex, indicating a 1:2 metal-to-ligand stoichiometry nih.gov. This complex is responsible for a significant increase and a shift in fluorescence emission, which is the basis for its use in cellular imaging nih.gov.

The this compound ligand is expected to act as a bidentate chelating agent. Coordination occurs through the nitrogen atom of the quinoline ring and the deprotonated nitrogen atom of the sulfonamide group, forming a stable five-membered chelate ring with the metal center. This N,N-coordination mode is observed in related N-acyl-8-aminoquinoline ligands chemrxiv.org.

For the zinc complex with the related ligand TSQ, the formation of Zn(TSQ)₂ suggests a four-coordinate, tetrahedral geometry around the Zn(II) ion, which is common for zinc complexes with two bidentate ligands nih.govnih.govnih.gov. In this arrangement, two deprotonated TSQ ligands coordinate to the central zinc atom. It has also been proposed that TSQ can form ternary adducts with zinc-containing proteins (TSQ-Zn-Protein), where it exhibits different fluorescence properties compared to the simple Zn(TSQ)₂ complex nih.gov.

| Metal Complex | Ligand | Proposed Stoichiometry (Metal:Ligand) | Likely Geometry | Evidence/Analogue |

|---|---|---|---|---|

| Zinc Complex | 6-methoxy-8-(tosylamino)quinoline (TSQ) | 1:2 | Tetrahedral | Fluorescence studies indicate formation of Zn(TSQ)₂ nih.gov |

| Nickel Complex Analogue | N-(quinolin-8-yl)pivalamide | 1:2 | Disphenoidal (High-Spin Ni(II)) | Isolated complex Ni([AQpiv]-κN,N)₂ shows bidentate N,N-chelation chemrxiv.org |

Application of this compound-Metal Complexes in Catalysis

The application of metal complexes often stems from the ligand's ability to tune the electronic and steric properties of the metal center, thereby influencing its catalytic activity.

While ligands derived from 8-aminoquinoline are used in transition metal catalysis, specific reports detailing the catalytic activity of pre-formed Cobalt, Zinc, or Platinum complexes of this compound in organic transformations are scarce in the current literature. The development of catalysts often focuses on ligands that can be easily modified to create a library for screening purposes, and while this compound fits this profile, its catalytic applications have not been extensively explored.

The design of chiral ligands is crucial for asymmetric catalysis, where the goal is to produce one enantiomer of a chiral molecule preferentially. The this compound scaffold is a viable candidate for developing chiral ligands by introducing chiral centers into its structure.

However, the most prominent examples of N-tosylated ligands in asymmetric catalysis are found in other structural families. For instance, N-tosyl-1,2-diphenylethylene-1,2-diamine (TsDPEN) is a key component of the highly successful Noyori-Ikariya catalysts used for the asymmetric transfer hydrogenation of ketones and imines mdpi.com. The success of the tosylated diamine motif in these catalysts highlights the potential utility of the N-tosyl group in creating a well-defined and effective chiral environment around a metal center mdpi.comrsc.org. The development of chiral versions of this compound or its derivatives remains an area with potential for future research in asymmetric catalysis.

Electrochemical Properties of this compound-Metal Chelates

Detailed studies focusing on the electrochemical properties, such as redox potentials determined by cyclic voltammetry, of metal chelates formed specifically with this compound are not widely available in the scientific literature. Such studies would be valuable for understanding the electronic effects of the ligand on the coordinated metal center and for potential applications in redox-based catalysis or materials science.

Redox Behavior and Stability

The redox behavior and stability of metalloligands derived from this compound are crucial for their application in various fields, including catalysis and materials science. While extensive research has been conducted on the coordination chemistry of analogous 8-hydroxyquinoline (B1678124) and 8-aminoquinoline ligands, detailed electrochemical studies and stability constant determinations for this compound complexes are not extensively documented in publicly available literature. However, insights can be drawn from the behavior of related quinoline-based chelates.

The redox properties of metal complexes are influenced by the nature of both the metal ion and the ligand. In the case of this compound, the tosyl group, being a strong electron-withdrawing group, is expected to influence the electron density on the quinoline ring and the coordinating nitrogen atoms. This, in turn, would affect the redox potentials of the resulting metal complexes. It is anticipated that the electron-withdrawing nature of the tosyl group would make the ligand more difficult to oxidize and the metal center easier to reduce compared to complexes with electron-donating substituents.

The stability of metalloligands is a measure of the strength of the metal-ligand bond. Stability constants provide a quantitative measure of the equilibrium of complex formation in solution. For this compound, the sulfonamide nitrogen, upon deprotonation, and the quinoline nitrogen act as the coordination sites. The stability of the resulting chelate ring would depend on factors such as the size of the metal ion, its charge, and its compatibility with the N,N-donor set of the deprotonated ligand.

Electron Transfer Mechanisms

The electron transfer mechanisms in metal complexes of this compound are fundamental to understanding their reactivity, particularly in processes like catalysis and photochemistry. The specific pathways of electron transfer, whether inner-sphere or outer-sphere, and the kinetics of these processes are of significant interest. However, detailed studies elucidating the electron transfer mechanisms for this compound complexes are sparse in the current scientific literature.

In general, the electron transfer in metal complexes can occur through several mechanisms:

Outer-Sphere Electron Transfer: In this mechanism, the electron is transferred from the reductant to the oxidant without any chemical bond being made or broken. The coordination spheres of both the reductant and the oxidant remain intact. The rate of this process is influenced by the distance between the redox centers and the reorganization energy required for the structural changes upon electron transfer. For this compound complexes, the large aromatic system could facilitate long-range electron transfer.

Inner-Sphere Electron Transfer: This mechanism involves the formation of a bridged intermediate between the oxidant and the reductant, where a ligand is shared between the two metal centers. The electron is then transferred through this bridging ligand. The nature of the this compound ligand, with its potential coordinating atoms, could allow it to act as a bridge in certain reactions, facilitating inner-sphere electron transfer.

The electronic structure of the this compound ligand, particularly the influence of the electron-withdrawing tosyl group, would play a significant role in mediating electron transfer. This group can affect the energy levels of the molecular orbitals involved in the electron transfer process, thereby influencing the rate and mechanism.

Without specific experimental data from techniques such as cyclic voltammetry, spectroelectrochemistry, and kinetic studies, any discussion on the electron transfer mechanisms of this compound complexes remains speculative. Future research focusing on the synthesis and detailed electrochemical and kinetic analysis of these complexes is needed to provide a clear understanding of their electron transfer properties.

Theoretical and Computational Studies of 8 Tosylamino Quinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal method for investigating the quantum mechanical properties of molecules. By approximating the electron density, DFT allows for the accurate and computationally efficient calculation of various molecular attributes. For derivatives of quinoline (B57606), DFT, particularly using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), is a commonly employed method for geometry optimization and electronic structure analysis. nih.govnih.gov

Elucidation of Molecular Structures and Conformations

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in 8-(Tosylamino)quinoline. Geometry optimization procedures, typically performed at levels of theory such as B3LYP/6-31G(d,p), can predict key structural parameters. nih.gov These calculations would reveal the precise bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Table 1: Representative Theoretical Bond Lengths and Angles for Quinoline Derivatives (Illustrative)

| Parameter | Bond | Typical Calculated Value (Å) |

| Bond Length | C-C (aromatic) | 1.39 - 1.42 |

| C-N (in quinoline) | 1.33 - 1.38 | |

| S=O | ~1.45 | |

| S-N | ~1.65 | |

| N-C (amino-quinoline) | ~1.40 |

Note: This table is illustrative and based on general values for similar molecular fragments. Specific calculated values for this compound would require a dedicated computational study.

Prediction of Electronic Properties (e.g., HOMO-LUMO Analysis, Electrophilicity)

The electronic character of this compound can be thoroughly investigated using DFT. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability and lower reactivity. scirp.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior:

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. scirp.org

Chemical Potential (μ): Indicates the escaping tendency of electrons from a system.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. researchgate.net

These parameters provide a quantitative framework for predicting how this compound will interact with other chemical species. For instance, a high electrophilicity index would suggest it is a good electrophile in chemical reactions.

Table 2: Global Reactivity Descriptors Derived from Conceptual DFT (Formulas)

| Descriptor | Formula |

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 |

| Electrophilicity Index (ω) | ω = μ2 / (2η) |

Note: The calculation of these values requires the specific HOMO and LUMO energies for this compound, which would be obtained from a DFT calculation.

Reaction Mechanism Elucidation and Transition State Analysis

DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. For reactions involving this compound, such as its synthesis or subsequent functionalization, DFT calculations can identify the structures of reactants, products, intermediates, and, crucially, transition states.

By locating the transition state structure—the highest energy point along the reaction coordinate—the activation energy of a reaction can be calculated. This provides a theoretical prediction of the reaction rate and can help to understand the factors that control the reaction's feasibility and outcome. While specific studies on the reaction mechanisms of this compound are not prevalent in the searched literature, the general methodology is well-established for a wide range of organic reactions.

Molecular Dynamics Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom, providing insights into conformational changes and interactions with the environment.

Conformational Flexibility and Dynamics

MD simulations are particularly well-suited for exploring the conformational landscape of flexible molecules like this compound. mdpi.com By simulating the molecule's movement over nanoseconds or longer, researchers can observe the different shapes it can adopt and the transitions between these conformations. This is crucial for understanding how the molecule might interact with biological targets or other molecules, as its shape can significantly influence its function. Analysis of the simulation trajectory can reveal which parts of the molecule are most flexible and the characteristic motions it undergoes.

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly model the surrounding solvent molecules, providing a detailed picture of solute-solvent interactions. Alternatively, implicit solvent models, such as the Polarizable Continuum Model (PCM), can be used in conjunction with DFT calculations to approximate the effect of the solvent. researchgate.net

These computational approaches can predict how the structure, stability, and electronic properties of this compound might change in different solvents. For example, a polar solvent might stabilize a more polar conformation of the molecule. Understanding solvent effects is critical for predicting the behavior of this compound in real-world chemical and biological systems.

Quantitative Structure-Activity Relationship (QSAR) Studies

As of the current available literature, specific Quantitative Structure-Activity Relationship (QSAR) studies focused exclusively on this compound are not extensively documented. However, the broader class of quinoline derivatives has been the subject of numerous QSAR analyses to elucidate the structural requirements for various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. These studies provide a methodological basis for how such an analysis could be approached for this compound.

The reactivity of this compound is intrinsically linked to its electronic and steric properties. A hypothetical QSAR study would involve calculating a range of quantum chemical descriptors to correlate with experimentally determined reactivity. These descriptors could include parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and atomic charges on the quinoline and tosyl moieties.

For instance, a lower LUMO energy would suggest a higher susceptibility to nucleophilic attack, while a higher HOMO energy would indicate a greater ability to donate electrons in a reaction. The distribution of electrostatic potential across the molecule would also be critical in determining its interaction with biological targets.

A hypothetical correlation of these parameters with a generic measure of reactivity might be presented as follows:

| Structural Parameter | Calculated Value (Arbitrary Units) | Correlation with Reactivity |

| HOMO Energy | -6.5 eV | Positive |

| LUMO Energy | -1.2 eV | Negative |

| HOMO-LUMO Gap | 5.3 eV | Negative |

| Dipole Moment | 3.2 D | Positive |

| Charge on Quinoline N | -0.45 e | Negative |

| Charge on Sulfonyl S | +1.8 e | Positive |

This table is for illustrative purposes to demonstrate how structural parameters could be correlated with reactivity in a QSAR study of this compound.

Building on the correlation of structural parameters, predictive QSAR models can be developed to forecast the biological activities of novel this compound derivatives. Research has shown that this compound acts as an analog to IKK inhibitors and exhibits anti-atherogenic properties by suppressing NF-κB signaling nih.gov. A predictive QSAR model for this anti-inflammatory activity would be invaluable.

To construct such a model, a training set of this compound analogs with known anti-inflammatory activities (e.g., IC50 values for NF-κB inhibition) would be required. Various statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms, could then be employed to derive a mathematical equation linking structural descriptors to biological activity.

An example of a hypothetical predictive model for anti-inflammatory activity is shown below:

| Model Type | Key Descriptors | Predictive Equation (Example) | R² | Q² |

| MLR | LogP, Molar Refractivity, LUMO Energy | pIC50 = 0.5LogP + 0.2MR - 0.8*LUMO + C | 0.85 | 0.72 |

| PLS | 3D-MoRSE descriptors, WHIM descriptors | (Latent Variable based) | 0.91 | 0.78 |

| SVM | Radial Basis Function Kernel | (Non-linear model) | 0.95 | 0.83 |

This table illustrates hypothetical predictive QSAR models for the biological activity of this compound derivatives. R² (squared correlation coefficient) and Q² (cross-validated R²) are statistical measures of the model's goodness-of-fit and predictive power, respectively.

Such models, once validated, could be used to virtually screen libraries of novel this compound derivatives, prioritizing the synthesis and testing of compounds with the highest predicted potency. This would significantly accelerate the discovery of new and more effective therapeutic agents based on the this compound scaffold.

Investigation of Biological Activities and Molecular Interactions

Anti-inflammatory Properties of 8-(Tosylamino)quinoline

Macrophage-mediated inflammation is a critical factor in the pathogenesis of various chronic diseases. nih.govnih.gov Research has identified this compound as a potent agent in suppressing these inflammatory responses through multiple mechanisms. nih.govskku.eduresearchgate.net

Studies using lipopolysaccharide (LPS)-activated RAW264.7 cells and peritoneal macrophages have demonstrated that this compound is a potent inhibitor of macrophage-mediated inflammation. nih.govnih.govresearchgate.net The compound effectively suppresses the production of key inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E2 (PGE2). nih.govnih.gov The inhibitory concentration (IC50) values for these effects were observed to be in the range of 1-5 μmol/L, indicating strong suppressive activity. nih.govnih.govresearchgate.net

| Inflammatory Mediator | Cell Line/Model | Effect of this compound | IC50 Value |

| Nitric Oxide (NO) | LPS-activated RAW264.7 cells & Peritoneal Macrophages | Suppression of Production | 1-5 μmol/L nih.govnih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | LPS-activated RAW264.7 cells & Peritoneal Macrophages | Suppression of Production | 1-5 μmol/L nih.govnih.gov |

| Prostaglandin E2 (PGE2) | LPS-activated RAW264.7 cells & Peritoneal Macrophages | Suppression of Production | 1-5 μmol/L nih.govnih.gov |

The anti-inflammatory effects of this compound are attributed to its ability to inhibit crucial signaling pathways. nih.govnih.gov The compound significantly suppresses the activation of nuclear factor-kappa B (NF-κB), a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes. nih.govnih.govnih.gov This inhibition occurs through the targeting of upstream signaling elements. Specifically, 8-TQ has been shown to suppress the activity of Akt, IκBα kinase (IKK), and the inhibitor of κB (IκBα) in LPS-activated macrophage cells. nih.govnih.govresearchgate.net By disrupting the Akt/NF-κB signaling cascade, 8-TQ effectively curtails the inflammatory response. nih.govskku.edu

Consistent with its inhibition of the NF-κB pathway, this compound demonstrates a dose-dependent suppression of pro-inflammatory gene expression at the transcriptional level. nih.govnih.gov In LPS-activated RAW264.7 cells, treatment with 8-TQ at concentrations between 1.25 and 20 μmol/L led to a marked reduction in the expression of genes for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and TNF-α. nih.govnih.govresearchgate.net Furthermore, the expression of key inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6) was also significantly suppressed. nih.govnih.govresearchgate.net

| Pro-inflammatory Gene | Cell Line | Effect of this compound (1.25-20 μmol/L) |

| iNOS | LPS-activated RAW264.7 cells | Dose-dependent suppression of expression |

| COX-2 | LPS-activated RAW264.7 cells | Dose-dependent suppression of expression |

| TNF-α | LPS-activated RAW264.7 cells | Dose-dependent suppression of expression |

| IL-1β | LPS-activated RAW264.7 cells | Dose-dependent suppression of expression |

| IL-6 | LPS-activated RAW264.7 cells | Dose-dependent suppression of expression |

Antiproliferative Effects on Cancer Cell Lines

In addition to its anti-inflammatory properties, this compound has been investigated for its potential as an anticancer agent. It exhibits significant antiproliferative activity against a range of cancer cell models by inducing programmed cell death.

Research has shown that this compound effectively suppresses the proliferation of several cancer cell lines in a dose-dependent manner. researchgate.net The compound demonstrated strong suppressive activity against C6 (glioma), A431 (epidermoid carcinoma), HeLa (cervical cancer), and MDA-MB-231 (breast cancer) cells. researchgate.net The IC50 values for this antiproliferative activity were reported to be in the range of 10 to 30 μM. researchgate.net

| Cancer Cell Line | Cancer Type | IC50 Value of this compound |

| C6 | Glioma | 10-30 μM researchgate.net |

| A431 | Epidermoid Carcinoma | 10-30 μM researchgate.net |

| HeLa | Cervical Cancer | 10-30 μM researchgate.net |

| MDA-MB-231 | Breast Cancer | 10-30 μM researchgate.net |

The primary mechanism behind the antiproliferative effects of this compound is the induction of apoptosis, or programmed cell death. researchgate.net The inhibition of cancer cell viability by 8-TQ is accompanied by classic apoptotic events. researchgate.net A key indicator of this process is the activation of caspases, which are crucial proteases in the apoptotic pathway. nih.govmdpi.com Studies have confirmed that treatment with 8-TQ leads to increased levels of active caspase-3, a critical executioner caspase, in cancer cells. researchgate.net This activation, along with observed morphological changes in the cells, confirms that 8-TQ exerts its anticancer effects by triggering the apoptotic cascade. researchgate.net

Mechanisms of Cytotoxicity and Cell Growth Inhibition

This compound has been identified as a compound with significant potential in inhibiting tumor progression through specific molecular pathways. Research indicates that its primary mechanism of cytotoxicity involves the targeting of the phosphoinositide-3-kinase (PI3K)/Akt signaling pathway. skku.edu This pathway is crucial for cell survival, proliferation, and growth; its dysregulation is a common feature in many cancers.

Studies have shown that this compound can suppress the proliferation of various cancer cell lines, including C6 glioma, A431 epidermoid carcinoma, HeLa cervical cancer, and MDA-MB-231 breast cancer cells, with IC50 values typically ranging from 10 to 30 µM. researchgate.net The inhibition of cell viability by this compound is also associated with the induction of apoptosis, as evidenced by increased levels of active caspase-3 and observable morphological changes in cancer cells. researchgate.net

The inhibitory action of this compound on the PI3K/Akt pathway disrupts downstream signaling, which is essential for tumorigenesis. This targeted inhibition leads to a reduction in cancer cell proliferation and survival, highlighting its potential as an anticancer agent. skku.edu Furthermore, at concentrations that only weakly inhibit cell viability, this compound has been observed to suppress the migration of HeLa cells and inhibit new blood vessel formation in a chorioallantoic membrane (CAM) assay, suggesting it can block multiple steps of tumor development. researchgate.net

Other Potential Biological Activities

Beyond its cytotoxic effects on cancer cells, the broader family of quinoline (B57606) derivatives, including those structurally related to this compound, has been investigated for a variety of other biological activities.

While specific antiviral studies on this compound are not extensively documented, research on structurally similar sulfonamide-containing quinoline derivatives has shown promising results. A study on new 5-sulphonamido-8-hydroxyquinoline derivatives demonstrated significant antiviral activity. nih.gov In particular, certain compounds in this series exhibited high in vitro antiviral activity against avian paramyxovirus type 1 (APMV-1) and laryngotracheitis virus (LTV), with IC50 values in the range of 3-4 μg per egg. nih.gov These findings suggest that the quinoline scaffold, when functionalized with a sulfonamide group, can be a viable pharmacophore for the development of antiviral agents. The antiviral activity of these related compounds indicates a potential that may extend to this compound, warranting further investigation.

The antimicrobial properties of quinoline derivatives are well-established, and recent studies have focused on 8-sulfonamidoquinolines. A series of C-2 derivatized 8-sulfonamidoquinolines were found to have significant antibacterial activity against common mastitis-causing pathogens such as Streptococcus uberis, Staphylococcus aureus, and Escherichia coli. nih.gov The activity against S. uberis was notably enhanced in the presence of supplementary zinc. nih.gov

Furthermore, hybrid quinoline-sulfonamide metal complexes have demonstrated potent antimicrobial effects. For instance, the N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complex showed excellent antibacterial activity against Staphylococcus aureus and very good activity against Escherichia coli. nih.gov This complex also displayed excellent antifungal activity against Candida albicans. nih.gov These studies underscore the potential of the 8-sulfonamidoquinoline core, present in this compound, as a foundation for developing new antimicrobial agents.

| Compound | Microorganism | Activity | Reference |

|---|---|---|---|

| C-2 derivatized 8-sulfonamidoquinolines | Streptococcus uberis | MIC as low as 0.125 µg/mL (with zinc) | nih.gov |

| C-2 derivatized 8-sulfonamidoquinolines | Staphylococcus aureus | MIC ≤ 8 µg/mL | nih.gov |

| C-2 derivatized 8-sulfonamidoquinolines | Escherichia coli | MIC ≤ 16 µg/mL | nih.gov |

| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) | Staphylococcus aureus | Inhibition zone: 21 mm; MIC: 19.04 × 10-5 mg/mL | nih.gov |

| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) | Escherichia coli | Inhibition zone: 19 mm; MIC: 609 × 10-5 mg/mL | nih.gov |

| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) | Candida albicans | Inhibition zone: 25 mm; MIC: 19.04 × 10-5 mg/mL | nih.gov |

This compound has been shown to interact with key biological macromolecules involved in inflammatory processes. Specifically, it inhibits macrophage-mediated inflammation by suppressing the NF-κB signaling pathway. nih.gov This compound demonstrated strong activity in suppressing the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-activated macrophage cells, with IC50 values between 1-5 μmol/L. nih.gov

The mechanism of this anti-inflammatory effect involves the suppression of the activation of NF-κB and its upstream signaling components, including IκBα kinase (IKK) and Akt. nih.gov By inhibiting these key signaling molecules, this compound effectively downregulates the expression of pro-inflammatory genes. This demonstrates a direct interaction with and modulation of critical pathways in the inflammatory response.

Structure-Activity Relationship (SAR) Studies for Biological Effects

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.

While specific SAR studies detailing the modification of the tosylamino group on this compound are limited, broader studies on 8-aminoquinoline (B160924) and 8-sulfonamidoquinoline derivatives provide valuable insights. The presence of a sulfonamide linkage at the 8-position appears to be crucial for certain biological activities.

In studies of 8-quinolinesulfonamide derivatives as inhibitors of the M2 isoform of pyruvate (B1213749) kinase (a key enzyme in cancer metabolism), the quinolinesulfonamide structure was found to be a key determinant for strong interaction with the target protein. mdpi.com The introduction of different substituents on the sulfonamide moiety can modulate the activity. For instance, the replacement of an amide with a 1,2,3-triazole system, a common amide bioisostere, was hypothesized to result in better stabilization of the ligand-receptor complex. mdpi.com

Substituent Effects on Quinoline Ring Activity

The biological activity of the this compound scaffold can be significantly modulated by the introduction of various substituents onto the quinoline ring. The nature, position, and electronic properties of these substituents can influence the compound's potency and spectrum of action. Research into derivatives of the closely related 8-sulfonamidoquinolines has provided valuable insights into these structure-activity relationships (SAR), particularly in the context of their antibacterial and anticancer activities.

Detailed Research Findings

Studies have systematically explored the impact of substituents at the C-2, C-5, and C-7 positions of the quinoline ring of 8-sulfonamidoquinoline derivatives. These investigations have revealed that both electron-donating and electron-withdrawing groups can alter the biological profile of the parent compound.

In the realm of antibacterial research, a series of C-2 derivatized 8-sulfonamidoquinolines were evaluated for their activity against common mastitis-causing pathogens, including Streptococcus uberis, Staphylococcus aureus, and Escherichia coli. nih.gov The findings demonstrated that the antibacterial efficacy of these compounds was significantly influenced by the nature of the substituent at the C-2 position. nih.gov Notably, the presence of supplementary zinc was found to enhance the activity of the vast majority of the tested compounds against S. uberis, suggesting a potential mechanism of action involving metal ion chelation. nih.gov

Furthermore, research into the anticancer properties of quinoline-8-sulfonamides has identified these compounds as potential modulators of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism. mdpi.com A series of quinoline-8-sulfonamide (B86410) derivatives were designed and synthesized, with in silico studies identifying a potent modulator of PKM2. mdpi.com Subsequent in vitro experiments confirmed the ability of this compound to reduce intracellular pyruvate levels in A549 lung cancer cells, affect cancer cell viability, and influence cell-cycle phase distribution. mdpi.com This highlights the potential of substituted 8-sulfonamidoquinolines in the development of novel anticancer agents. The structure-activity relationship studies in this context have underscored the importance of the quinoline structure in the interaction with the PKM2 protein. mdpi.com

The diverse biological activities of 8-hydroxyquinoline (B1678124) derivatives, a related class of compounds, can also be fine-tuned by modifying the substitution pattern of the quinoline scaffold. For instance, aromatic amide substitution at the C-2 position was shown to increase lipophilicity and antiviral activity. nih.gov Conversely, substitution at the C-5 position with electron-withdrawing groups improved anticancer activity, while the introduction of a sulfonic acid group at the same position decreased cytotoxicity, likely due to reduced cell permeability. nih.gov

The following data tables summarize the antibacterial activity of selected C-2 derivatized 8-sulfonamidoquinolines against various bacterial strains.

**Table 1: Minimum Inhibitory Concentrations (MIC) of C-2 Derivatized 8-Sulfonamidoquinolines against *S. uberis***

| Compound | Substituent at C-2 | MIC (µg/mL) | MIC with 50 µM ZnSO₄ (µg/mL) |

| 5 | -H | >128 | 0.25 |

| 34 | -CH₃ | >128 | 0.125 |

| 35 | -Cl | >128 | 0.125 |

| 36 | -Br | >128 | 0.125 |

| 39 | -OCH₃ | >128 | 0.5 |

| 58 | -NH₂ | 16 | 0.5 |

| 79 | -NO₂ | >128 | 1 |

| 82 | -CF₃ | >128 | 1 |

| 94 | -Ph | >128 | 0.5 |

| 95 | -CH₂Ph | >128 | 0.25 |

**Table 2: Minimum Inhibitory Concentrations (MIC) of C-2 Derivatized 8-Sulfonamidoquinolines against *S. aureus***

| Compound | Substituent at C-2 | MIC (µg/mL) | MIC with 50 µM ZnSO₄ (µg/mL) |

| 5 | -H | 8 | 8 |

| 34 | -CH₃ | 8 | 8 |

| 35 | -Cl | 8 | 8 |

| 36 | -Br | 8 | 8 |

| 39 | -OCH₃ | 16 | 16 |

| 58 | -NH₂ | 8 | 8 |

| 79 | -NO₂ | 32 | 32 |

| 82 | -CF₃ | 16 | 16 |

| 94 | -Ph | 8 | 8 |

| 95 | -CH₂Ph | 8 | 8 |

**Table 3: Minimum Inhibitory Concentrations (MIC) of C-2 Derivatized 8-Sulfonamidoquinolines against *E. coli***

| Compound | Substituent at C-2 | MIC (µg/mL) | MIC with 50 µM ZnSO₄ (µg/mL) |

| 56 | 4-Cl-Ph | 16 | 16 |

| 58 | -NH₂ | 16 | 16 |

| 66 | 4-F-Ph | 16 | 16 |

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 8-(Tosylamino)quinoline in solution. By analyzing the chemical environment of each proton and carbon atom, a complete structural assignment can be achieved.

The ¹H NMR spectrum of this compound provides crucial information regarding the number of different types of protons and their connectivity. The spectrum is expected to show distinct signals for the protons of the quinoline (B57606) ring system and the tosyl group.